N-pentanoyl-2-benzyltryptamine

Melatonin Receptor Binding Affinity Receptor Selectivity

N-pentanoyl-2-benzyltryptamine (CAS 343263-95-6), also known as DH97 or Luzindole N-pentanoyl, is a synthetic member of the indole class and a potent antagonist of the MT2 melatonin receptor. It is a derivative of tryptamine, distinguished by a pentanoyl group attached to the amino nitrogen and a benzyl group at the 2-position of the indole ring.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
CAS No. 343263-95-6
Cat. No. B1670366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentanoyl-2-benzyltryptamine
CAS343263-95-6
SynonymsDH 97
DH97
N-pentanoyl-2-benzyltryptamine
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25)
InChIKeyHDOIPCLEKCEANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-pentanoyl-2-benzyltryptamine (CAS 343263-95-6) Pharmacological Profile for Research Procurement


N-pentanoyl-2-benzyltryptamine (CAS 343263-95-6), also known as DH97 or Luzindole N-pentanoyl, is a synthetic member of the indole class and a potent antagonist of the MT2 melatonin receptor. It is a derivative of tryptamine, distinguished by a pentanoyl group attached to the amino nitrogen and a benzyl group at the 2-position of the indole ring [1]. As a research tool, it is exclusively intended for laboratory use and is not for human therapeutic application .

N-pentanoyl-2-benzyltryptamine Differentiated Procurement: Beyond Class-Wide Properties


In the class of 2-substituted N-acyltryptamines and melatonin receptor antagonists, compounds cannot be treated as interchangeable commodities. Substitution at the 2-position and variation in the N-acyl chain length can drastically alter receptor selectivity, functional activity (antagonism vs. agonism), and even the specific receptor subtype targeted [1]. For example, the N-acetyl analog, Luzindole, is a non-selective MT1/MT2 antagonist, while N-pentanoyl-2-benzyltryptamine displays high selectivity for MT2. Similarly, other MT2 antagonists like 4-P-PDOT have different selectivity profiles and chemical scaffolds, which can lead to off-target effects or different pharmacokinetic properties. Therefore, direct substitution with an alternative based solely on class or target name carries a high risk of experimental confoundment.

N-pentanoyl-2-benzyltryptamine (DH97) Quantitative Differentiation: Evidence for Scientific Selection


MT2 Binding Affinity and Selectivity Profile vs. Luzindole, 4-P-PDOT, and Melatonin

N-pentanoyl-2-benzyltryptamine (DH97) demonstrates a binding affinity for the human MT2 melatonin receptor with a pKi of 8.03 (Ki ≈ 9.3 nM). This translates to an 89-fold selectivity over the human MT1 receptor (pKi ≈ 6.08; Ki ≈ 831 nM) and 229-fold over the GPR50/Xenopus mel1c receptor [1]. In direct comparison, Luzindole (N-acetyl-2-benzyltryptamine) exhibits a pKi for human MT2 of ~7.99 (Ki = 10.2 nM) and is only 15- to 25-fold selective over MT1 [2]. Another MT2 antagonist, 4-P-PDOT, shows a higher pKi of 8.37 but only 60-fold selectivity over MT1 . Thus, while DH97 and Luzindole have comparable MT2 affinity, DH97 provides a substantially greater selectivity window.

Melatonin Receptor Binding Affinity Receptor Selectivity

Functional Antagonism in Xenopus laevis Melanophores: DH97 vs. Luzindole

In a functional assay using Xenopus laevis melanophores, N-pentanoyl-2-benzyltryptamine (DH97) potently antagonized melatonin-induced pigment aggregation [1]. A 2-hour treatment with DH97 at concentrations of 0.1-100 µM inhibited the effect of 10 nM melatonin. Importantly, DH97 showed no agonist activity at concentrations up to 100 µM, confirming its pure antagonist profile in this system [1]. This functional data confirms its ability to block endogenous melatonin signaling in a cellular context.

Functional Assay Xenopus Melanophore Melatonin Antagonism

Vasoconstriction Assay in Rat Tail Artery: DH97 Potently Displaces Melatonin Response

In an ex vivo functional assay using the rat tail artery, DH97 caused a significant rightward shift in the vasoconstrictor response to melatonin, demonstrating functional antagonism at physiologically relevant concentrations [1]. At a low, MT2-selective concentration of 60 nM, DH97 significantly altered the potency of melatonin, yielding a pEC50 of 8.83 [1]. At a higher concentration of 5 µM, which is non-selective for mt1 and MT2, DH97 further displaced the melatonin response curve [1]. This demonstrates that DH97 can be used to parse MT2-specific effects even in complex tissue preparations.

Vascular Pharmacology Ex Vivo Functional Antagonism

Inhibition of Melatonin-Induced Chloride Efflux and Intraocular Pressure Reduction

In a study on nonpigmented ciliary epithelial cells, DH97 enhanced the hypotensive action of melatonin by inhibiting chloride efflux, an effect that is cAMP-dependent. Specifically, melatonin reduced chloride release with a pD2 of 4.5 ± 1.2, and this effect was enhanced by the presence of MT2 antagonists like DH97 and 4-P-P-DOT [1]. This indicates that DH97 can modulate ion transport processes relevant to intraocular pressure regulation.

Ocular Pharmacology Ion Transport cAMP Signaling

Inhibition of Melatonin-Induced Calcium Signaling in Duodenal Enterocytes

In clusters of human and rat duodenal enterocytes, DH97 completely abolished the [Ca2+]i responses induced by melatonin [1]. This effect was shared with the non-selective antagonist luzindole. The study showed that the MT2 receptor is the primary mediator of melatonin's calcium response in these cells, as DH97, an MT2-selective antagonist, was sufficient to block the response.

Calcium Signaling Gastrointestinal Physiology Functional Antagonism

Selective MT2 Antagonism in Sperm Hyperactivation Assay

In an assay of hamster sperm hyperactivation, melatonin (1 pM to 1 µM) enhanced hyperactivation. Luzindole, a non-selective MT1/MT2 antagonist, significantly inhibited this melatonin-induced effect. In contrast, the MT2-specific antagonists 4-P-PDOT and DH97 had no effect [1]. This indicates that melatonin-induced hyperactivation is mediated primarily via the MT1 receptor, not MT2. This provides a key functional distinction: DH97's selectivity for MT2 allows it to *not* inhibit this MT1-mediated process, unlike the non-selective Luzindole.

Reproductive Biology Functional Selectivity Sperm Motility

N-pentanoyl-2-benzyltryptamine Research Applications: Evidence-Based Scenarios for MT2 Pathway Analysis


MT2-Specific Pathway Dissection in Cells or Tissues

When the goal is to isolate the role of the MT2 receptor in a complex signaling pathway where both MT1 and MT2 may be present, N-pentanoyl-2-benzyltryptamine (DH97) is the preferred tool over Luzindole or 4-P-PDOT. Its 89-fold selectivity over MT1 [1] provides a wider experimental window for confidently attributing an observed effect to MT2 antagonism. For instance, in studies of calcium signaling or ion transport, DH97 can be used to confirm MT2 involvement.

Functional MT2 Antagonism in Vascular Pharmacology Studies

DH97 is validated for ex vivo studies of vascular reactivity. The demonstration that 60 nM DH97 produces a significant rightward shift in the melatonin concentration-response curve in the rat tail artery [1] provides a quantitative benchmark for researchers. This allows for the design of experiments where MT2-mediated vasoconstriction can be selectively blocked and quantified in isolated tissue baths.

Ocular Pharmacology Research

In studies related to intraocular pressure (IOP) and aqueous humor dynamics, DH97 serves as a key pharmacological tool. It has been shown to enhance the hypotensive action of melatonin by inhibiting chloride efflux in ciliary epithelial cells [1]. This makes DH97 a critical reagent for investigating MT2's role in glaucoma and other ocular conditions, where it can help dissect the receptor-specific mechanisms of IOP regulation.

In Vivo Pain and Migraine Studies

DH97 is a valuable tool for in vivo research on pain, specifically migraine. In a rat model of nitroglycerin-induced migraine, systemic administration of DH97 abolished the anti-hyperalgesic effects of melatonin, demonstrating that these effects are primarily mediated by MT2 receptors [1]. This validates the use of DH97 for in vivo target engagement studies and for dissecting the receptor mechanisms underlying melatonin's role in pain modulation.

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